molecular formula C8H8N6O2 B11599443 4-amino-N'-[(E)-furan-2-ylmethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide

4-amino-N'-[(E)-furan-2-ylmethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No.: B11599443
M. Wt: 220.19 g/mol
InChI Key: VJZDDERIICWAFM-NYYWCZLTSA-N
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Description

(Z)-4-AMINO-N’-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a heterocyclic compound that features a furan ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N’-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves the condensation of furan-2-carbaldehyde with an appropriate amine under reflux conditions in the presence of a catalyst such as glacial acetic acid . The reaction is carried out in a polar solvent like absolute isopropyl alcohol to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N’-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted furan and oxadiazole derivatives, which can be further explored for their potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-4-AMINO-N’-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets in the body. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways associated with disease . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Oxadiazole derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

What sets (Z)-4-AMINO-N’-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE apart is its unique combination of a furan ring and an oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8N6O2

Molecular Weight

220.19 g/mol

IUPAC Name

4-amino-N'-[(E)-furan-2-ylmethylideneamino]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C8H8N6O2/c9-7(6-8(10)14-16-13-6)12-11-4-5-2-1-3-15-5/h1-4H,(H2,9,12)(H2,10,14)/b11-4+

InChI Key

VJZDDERIICWAFM-NYYWCZLTSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/N=C(/C2=NON=C2N)\N

Canonical SMILES

C1=COC(=C1)C=NN=C(C2=NON=C2N)N

Origin of Product

United States

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